N,N-Dimethyl-3-propylpyrrolidin-3-amine

Lipophilicity Computed Property Drug Design

N,N-Dimethyl-3-propylpyrrolidin-3-amine (CAS 1903670-40-5) is a fully saturated, polysubstituted pyrrolidine derivative with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol. It is a tertiary amine featuring a pyrrolidine ring disubstituted at the 3-position with a propyl group and a dimethylamino group.

Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
Cat. No. B13233030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-3-propylpyrrolidin-3-amine
Molecular FormulaC9H20N2
Molecular Weight156.27 g/mol
Structural Identifiers
SMILESCCCC1(CCNC1)N(C)C
InChIInChI=1S/C9H20N2/c1-4-5-9(11(2)3)6-7-10-8-9/h10H,4-8H2,1-3H3
InChIKeyCULHSLVUOZHJJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-3-propylpyrrolidin-3-amine: C9H20N2 Heterocyclic Amine Procurement Guide


N,N-Dimethyl-3-propylpyrrolidin-3-amine (CAS 1903670-40-5) is a fully saturated, polysubstituted pyrrolidine derivative with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol. It is a tertiary amine featuring a pyrrolidine ring disubstituted at the 3-position with a propyl group and a dimethylamino group [1]. Dedicated research publications and peer-reviewed studies on this specific compound are extremely scarce; the majority of available chemical information is sourced from supplier catalogs and computed property databases . This evidence guide therefore relies on a combination of direct computed property comparisons and class-level inferences from structurally related pyrrolidine analogs to establish points of differentiation meaningful for scientific procurement.

Why N,N-Dimethyl-3-propylpyrrolidin-3-amine Cannot Be Simply Replaced by Other Pyrrolidine Analogs


In-class substitution of N,N-Dimethyl-3-propylpyrrolidin-3-amine is exceptionally risky without a detailed head-to-head functional comparison because its physicochemical profile is uniquely defined by the simultaneous presence of a lipophilic propyl chain and a basic dimethylamino group on the same tetrahedral carbon center [1]. The closest available commercial analogs differ in critical ways: N,N-dimethylpyrrolidin-3-amine (CAS 69478-75-7) lacks the 3-propyl substituent, which drastically alters its computed lipophilicity and steric environment, while 3-propylpyrrolidine (CAS 116632-47-4) lacks the pendant tertiary amine base. These structural differences are not subtle—they manifest in divergent computed properties such as LogP, hydrogen bond donor/acceptor counts, and predicted basicity, each of which can fundamentally change a molecule's behavior as a synthetic intermediate, ligand, or organocatalyst building block [2]. The quantitative evidence below shows exactly where this compound diverges from its closest substitutes.

N,N-Dimethyl-3-propylpyrrolidin-3-amine: Quantitative Differential Evidence vs. Closest Analogs


Elevated Computed Lipophilicity (XLogP3) Relative to N,N-Dimethylpyrrolidin-3-amine

N,N-Dimethyl-3-propylpyrrolidin-3-amine exhibits a computed XLogP3 of 1.1, which is 1.1 log units higher than that of its non-propylated analog, N,N-dimethylpyrrolidin-3-amine, which has a computed XLogP3 of 0.0 [1][2]. This difference arises solely from the addition of the three-carbon propyl chain to the pyrrolidine 3-position. The quantified 1.1 log unit increase in predicted lipophilicity has direct implications for partitioning behavior in biphasic reactions, membrane permeability in cell-based assays, and solubility profiles in organic synthesis workflows.

Lipophilicity Computed Property Drug Design

Increased Steric Bulk and Conformational Preferences vs. 3-Propylpyrrolidine

3-propylpyrrolidine has been computationally identified as one of the most promising monofunctional amine groups for heterogeneous aldol reaction catalysts, partly due to a favorable balance of nucleophilicity and steric accessibility at the nitrogen center [1]. N,N-Dimethyl-3-propylpyrrolidin-3-amine shares the same 3-propylpyrrolidine core but adds a geminal dimethylamino substituent. This creates a quaternary carbon center at the 3-position and introduces a second, more sterically hindered amine site. In closely related 3-methyl-3-propylpyrrolidine, low-temperature dielectric relaxation studies confirm that 3,3-disubstitution maintains a preference for the envelope conformation but with reduced conformational rigidity compared to the parent pyrrolidine [2]. By analogy, the target compound is expected to offer a distinct steric and conformational profile compared to 3-propylpyrrolidine, with potential advantages as a bifunctional organocatalyst precursor or a chiral ligand scaffold bearing two differentiated nitrogen donor sites.

Organocatalysis Steric Effects Conformational Analysis

Distinct Hydrogen Bond Donor and Acceptor Profile vs. N-Substituted Pyrrolidine Probes

Contrary to many N-functionalized pyrrolidine probes used in medicinal chemistry, the intrinsic pyrrolidine N–H in N,N-dimethyl-3-propylpyrrolidin-3-amine remains unsubstituted, providing a hydrogen bond donor (HBD) count of 1, while the dimethylamino group provides an additional hydrogen bond acceptor (HBA) site, for a total HBA count of 2 [1]. This dual hydrogen-bonding capability is lost in common N-alkyl or N-acyl pyrrolidine derivatives. The presence of both a dedicated HBD and an independent HBA site on a spatially separated, sterically encumbered scaffold enables interaction modes that are impossible with simple tertiary amines or singly substituted pyrrolidines.

Medicinal Chemistry Physicochemical Profile Structural Alert

Evidence-Based Application Scenarios for N,N-Dimethyl-3-propylpyrrolidin-3-amine


Bifunctional Organocatalyst Scaffold Development

Building on computational evidence that the 3-propylpyrrolidine core is a top monofunctional amine for enamine catalysis [1], N,N-dimethyl-3-propylpyrrolidin-3-amine provides a scaffold for developing bifunctional organocatalysts. The pendant dimethylamino group can act as a general base or a secondary nucleophilic site, while the pyrrolidine N–H can form enamine intermediates. This spatial separation of two differentially basic nitrogen sites on a conformationally biased scaffold is a design feature explicitly absent from the simpler, singly substituted comparators like 3-propylpyrrolidine or N,N-dimethylpyrrolidin-3-amine.

Synthesis of Stereochemically Complex CNS-Targeted Libraries

The elevated computed lipophilicity (XLogP3 = 1.1) relative to non-propylated analogs [1] makes this compound a preferred intermediate for CNS-targeted library synthesis, where a LogP in the 1–3 range is often desirable for blood-brain barrier penetration. The compound can serve as a late-stage diversification point, where the N–H and N(CH₃)₂ groups can be differentially functionalized, minimizing the number of synthetic steps needed to explore a focused SAR series.

Ligand Synthesis for Transition Metal Catalysis

The 3,3-disubstitution pattern, confirmed by conformational studies on analogous 3-methyl-3-propylpyrrolidine to maintain a preferred envelope conformation [1], offers a rigid yet tunable backbone for bidentate ligand design. The two nitrogen atoms (pyrrolidine N and dimethylamino N) can coordinate to a metal center or be converted into distinct donor groups (e.g., phosphinoamines, N-heterocyclic carbenes), providing a chelating scaffold that is structurally impossible to replicate using solely 3-propylpyrrolidine or N,N-dimethylpyrrolidin-3-amine.

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